N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a 3-chlorophenyl substituent at position 3 and a thioether-linked acetamide group at position 2. The acetamide moiety is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. The pyrimidoindole scaffold is structurally analogous to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2F3N4O2S/c26-14-4-3-5-15(11-14)34-23(36)22-21(16-6-1-2-7-18(16)32-22)33-24(34)37-12-20(35)31-19-10-13(25(28,29)30)8-9-17(19)27/h1-11,32H,12H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLRRJSVUVZCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a pyrimido-indole structure that contribute to its biological activity. The molecular formula is C19H15ClF3N3OS, with a molecular weight of approximately 427.85 g/mol. Its structural complexity allows for interactions with various biological targets.
Research indicates that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity :
- Anticancer Activity :
Biological Activity Data
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF7 | 3.79 | Anticancer |
| A549 | 26 | Anticancer |
| Hep-2 | 0.74 mg/mL | Anticancer |
| NCI-H460 | 42.30 | Anticancer |
Case Studies
-
Anticancer Efficacy :
- A study focusing on similar thioacetamides reported significant antiproliferative effects on various cancer cell lines, with some derivatives achieving IC50 values as low as 0.28 µM against A549 cells . This highlights the potential of this compound as a lead compound in anticancer drug development.
-
Mechanistic Insights :
- Another study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the trifluoromethyl group significantly affected inhibitory potency against target enzymes . This suggests that fine-tuning the chemical structure of this compound could enhance its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compound 27 (N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide):
- Structural Differences : Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with an isopentyl chain.
- Activity : Demonstrated moderate activity in pLDH assays (antimalarial screening), suggesting the importance of aromatic substituents for potency .
Compound 32 (N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide):
- Structural Differences : Substitutes the trifluoromethyl group with a bulky tert-butyl group.
- Functional Impact : Increased steric hindrance may reduce membrane permeability but enhance metabolic stability due to reduced oxidation susceptibility.
- Synthetic Route : Synthesized using HATU-mediated coupling, similar to the target compound .
Compound in (2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide):
- Structural Differences : Replaces the 3-chlorophenyl group with a methyl group and the 2-chloro-5-(trifluoromethyl)phenyl with a 4-(trifluoromethoxy)phenyl.
- Functional Impact : The trifluoromethoxy group offers similar electron-withdrawing effects but may alter π-π stacking due to its para position .
Thieno[2,3-d]pyrimidine Analogs
Compound in (2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide):
- Core Heterocycle: Replaces pyrimidoindole with thieno[2,3-d]pyrimidine.
- The allyl group introduces conformational flexibility.
- Physicochemical Properties : Higher molecular weight (553.98 g/mol) and density (1.48 g/cm³) compared to the target compound .
Triazole-Based Derivatives
Compound in (N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide):
- Core Heterocycle : Uses a 1,2,4-triazole ring instead of pyrimidoindole.
- Functional Impact : The triazole’s nitrogen-rich structure facilitates hydrogen bonding and metal coordination, differing from the pyrimidoindole’s planar aromatic system.
Comparative Analysis of Key Properties
Research Findings and Implications
- Activity Trends : Pyrimidoindole derivatives with aromatic substituents (e.g., chloro, trifluoromethyl) show enhanced binding in enzyme assays compared to aliphatic analogs .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in the target compound and ’s analog .
- Structural Flexibility: Thieno[2,3-d]pyrimidine derivatives () exhibit broader target promiscuity due to conformational adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
